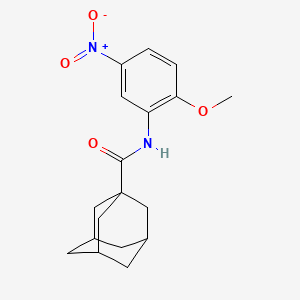
5-(2-Pyridyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Pyridyl)isoxazole-3-carboxylic Acid is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid consists of a five-membered isoxazole ring attached to a pyridine ring and a carboxylic acid group . The InChI key for this compound is QFFJIQXUQHIATM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(2-Pyridyl)isoxazole-3-carboxylic Acid is a solid substance at room temperature .Scientific Research Applications
- Isoxazole derivatives serve as essential pharmacophores in drug discovery. Their functionalized scaffolds exhibit diverse biological activities, including anticancer , antioxidant , antibacterial , and antimicrobial effects .
- Researchers have explored alternate metal-free synthetic routes to address these issues. These eco-friendly strategies offer potential applications in drug synthesis .
- Researchers have synthesized novel 5-substituted isoxazoles with various functional groups. These derivatives exhibit diverse biological properties, making them valuable for drug development .
- Watterson et al. synthesized a series of isoxazoles derived from isoxazole-3-carboxylic acids and isoxazole-5-carboxylic acids. Among these, compound 104 emerged as a lead compound with good efficacy in a rat model of arthritis .
- Stefanello et al. achieved the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines using cyclocondensation reactions. These compounds exhibited promising yields and potential applications .
Drug Discovery and Medicinal Chemistry
Metal-Free Synthetic Routes
Functionalized Isoxazoles
Selective S1P1 Agonists
Regioselective Synthesis
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazoles are of enormous significance. Therefore, it is imperative to develop new eco-friendly synthetic strategies . The future directions in the study of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid and other isoxazoles may include the development of alternate metal-free synthetic routes .
properties
IUPAC Name |
5-pyridin-2-yl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFJIQXUQHIATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)isoxazole-3-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)




![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)





![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)